

# physicochemical properties of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

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## Compound of Interest

Compound Name: 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine

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An In-depth Technical Guide on the Physicochemical Properties of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidine**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and biological relevance of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidine**. This compound, a halogenated derivative of the 7-deazapurine scaffold, serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors.

## Core Physicochemical Properties

**5-Iodo-7H-pyrrolo[2,3-d]pyrimidine**, also known as 4-Amino-5-iodopyrrolo[2,3-d]pyrimidine, is a heterocyclic aromatic compound. At room temperature, it typically appears as a white to brown crystalline powder.<sup>[1]</sup> The integration of an iodine atom into the pyrrolo[2,3-d]pyrimidine core significantly influences its chemical reactivity and potential for forming halogen bonds, making it a valuable building block in medicinal chemistry.

## Data Summary

The quantitative physicochemical data for **5-Iodo-7H-pyrrolo[2,3-d]pyrimidine** are summarized in the table below for easy reference and comparison.

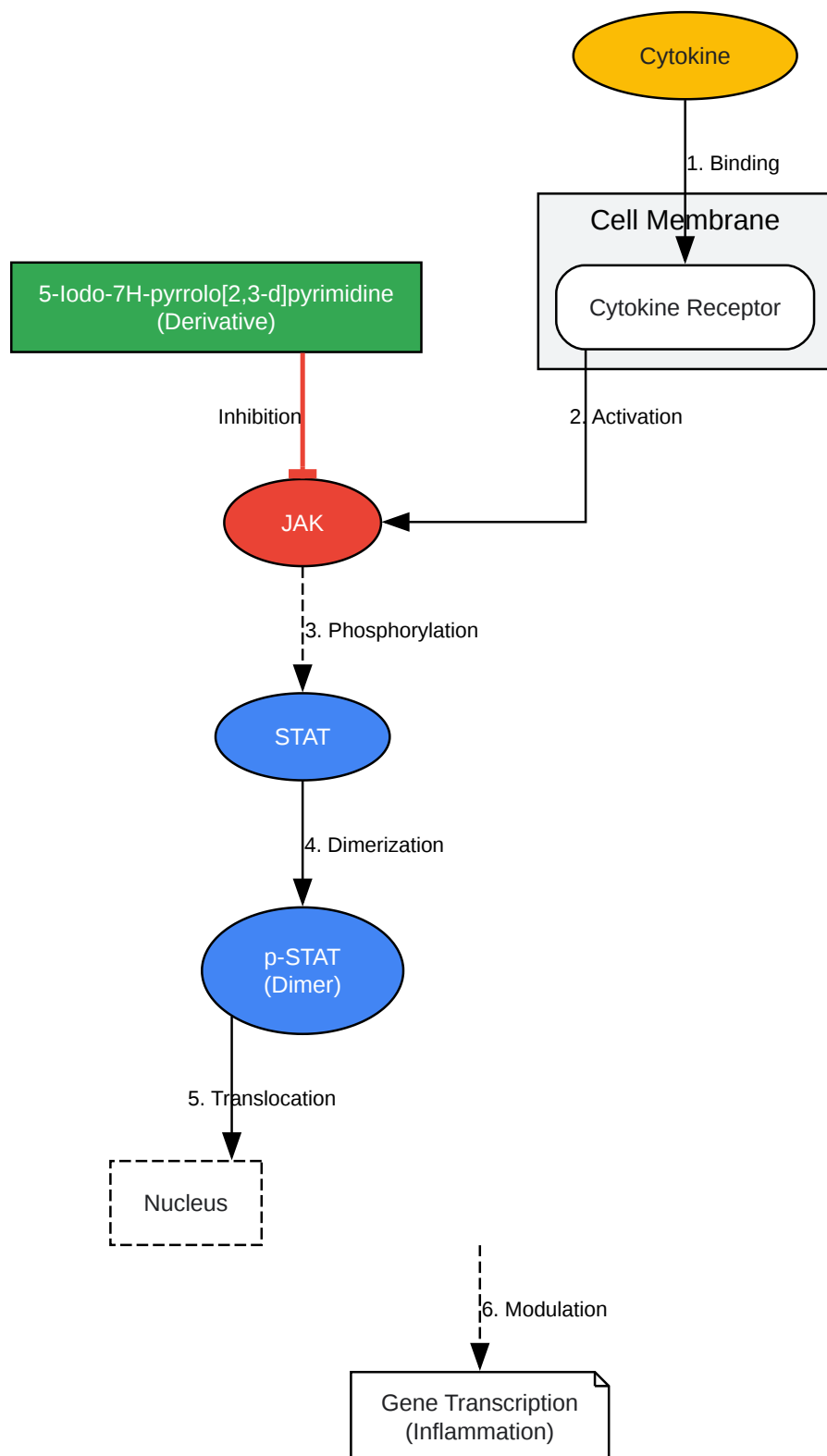
Property	Value	Source
IUPAC Name	5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine	PubChem[2]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> IN <sub>4</sub>	PubChem[2]
Molecular Weight	260.04 g/mol	PubChem[2]
Melting Point	257–259 °C	PMC[3]
Boiling Point	260 °C (Predicted)	Echemi[4]
Density	2.36 g/cm <sup>3</sup> (Predicted)	Echemi[4]
Flash Point	111 °C (Predicted)	Echemi[4]
Refractive Index	1.810 (Predicted)	Echemi[4]
Polar Surface Area	41.6 Å <sup>2</sup>	PubChem[5]
Solubility	Limited solubility in water; soluble in polar organic solvents like DMF and DMSO.	Guidechem (for related analog)[6]
Appearance	White to Brown powder/crystal	TCI Chemicals[1]

## Biological Significance and Signaling Pathways

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, most notably as the core of Janus kinase (JAK) inhibitors.[7] JAK inhibitors are small molecules that interfere with the JAK-STAT signaling pathway, a crucial chain of protein interactions that transmits signals from cytokines and growth factors on the cell surface to the nucleus, thereby modulating gene expression involved in immune responses and inflammation.[8][9]

By inhibiting JAK enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs can effectively block the downstream phosphorylation of STAT proteins, preventing the inflammatory signaling cascade.[9] This mechanism is central to the treatment of various autoimmune and inflammatory conditions such as rheumatoid arthritis, psoriasis, and myelofibrosis.[8][9][10] The 5-iodo substituent on the pyrrolo[2,3-d]pyrimidine core often serves as a key handle for

introducing further chemical diversity through cross-coupling reactions to optimize potency and selectivity for specific kinase targets.



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**Caption:** The JAK-STAT signaling pathway and the inhibitory action of a pyrrolo[2,3-d]pyrimidine-based drug.

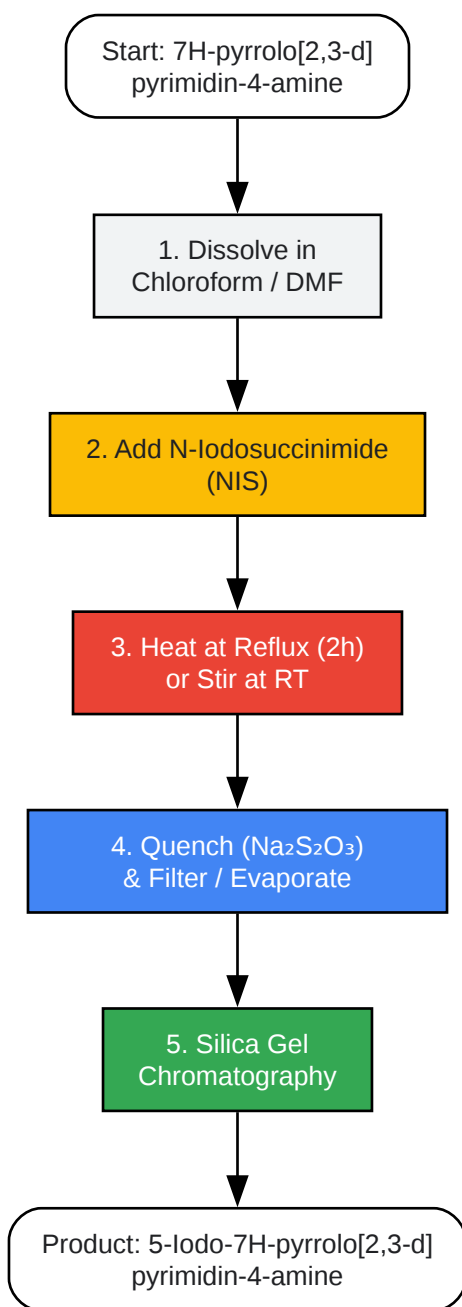
## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidine** are crucial for its application in research and development.

### Synthesis of 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

A common and effective method for the synthesis of this compound is the direct iodination of the parent heterocycle, 7H-pyrrolo[2,3-d]pyrimidin-4-amine.

- **Reaction:** 7H-Pyrrolo[2,3-d]pyrimidin-4-amine is dissolved in a suitable solvent, typically chloroform or DMF.[\[3\]](#)[\[11\]](#)
- **Reagent:** N-Iodosuccinimide (NIS), usually 1.1 to 1.2 molar equivalents, is added to the solution.[\[3\]](#)
- **Conditions:** The reaction mixture is heated at reflux for a period of 2 hours or stirred overnight at room temperature.[\[3\]](#)[\[11\]](#)
- **Workup and Purification:** Upon completion, the solvent is removed under vacuum. If DMF is used, the reaction is quenched with a saturated solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) and the resulting precipitate is filtered.[\[11\]](#) The crude residue is then purified, typically by silica gel column chromatography using a solvent system such as 10% methanol in dichloromethane, to yield the final product as a solid.[\[3\]](#)



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**Caption:** General workflow for the synthesis of **5-Iodo-7H-pyrrolo[2,3-d]pyrimidine**.

## Characterization Methods

- **Melting Point:** The melting point is determined using a standard melting point apparatus. The uncorrected melting points are typically reported.<sup>[12]</sup>

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded to confirm the chemical structure. The compound is dissolved in a deuterated solvent, commonly DMSO- $d_6$ . Characteristic signals, such as singlets for the pyrimidine proton and the NH proton on the pyrrole ring, confirm the structure.[3]
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H and C=N bonds.[3]
- High-Resolution Mass Spectrometry (HRMS): HRMS is employed to confirm the elemental composition and molecular weight of the synthesized compound with high accuracy.[3]
- Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and assess the purity of the final product, often using a mobile phase like 10% methanol in dichloromethane.[3]

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